Fenthionsulfoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

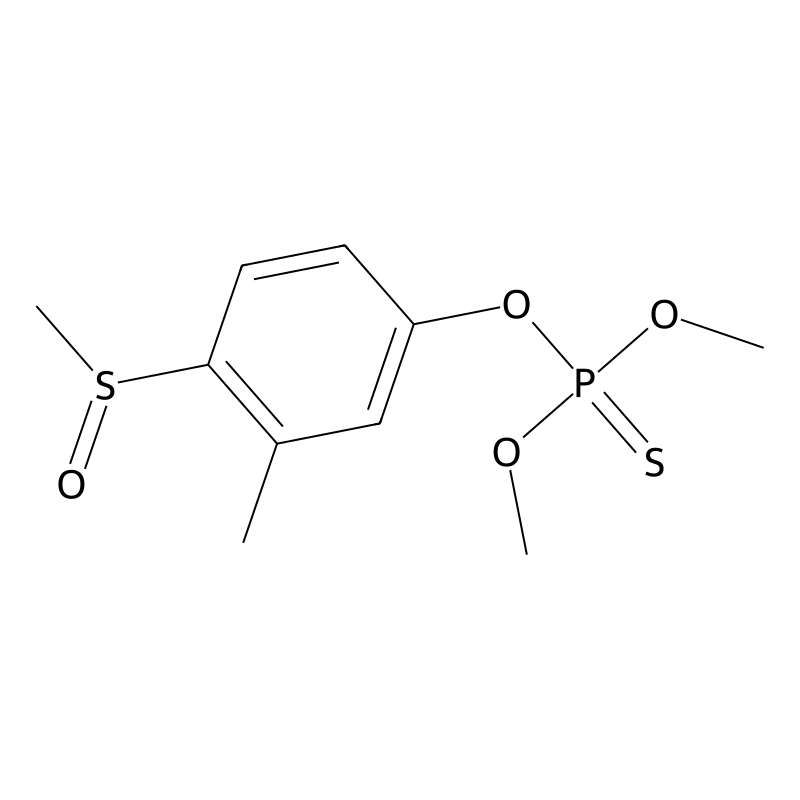

Fenthionsulfoxide is a sulfoxide derivative of fenthion, an organophosphorus pesticide widely used for pest control in agriculture, particularly on crops such as rice and fruits. This compound is characterized by the presence of a sulfur atom bonded to an oxygen atom, which contributes to its chemical properties and biological activity. Fenthionsulfoxide is formed through the oxidation of fenthion, resulting in a compound that exhibits different stability and reactivity compared to its parent compound.

- Hydrolysis: Fenthionsulfoxide can be hydrolyzed in the presence of water, leading to the formation of fenthion and other metabolites .

- Deoxidation: Under certain conditions, fenthionsulfoxide can be converted back to its sulfide form, indicating a reversible reaction that can influence its persistence in the environment .

- Oxidation: Further oxidation of fenthionsulfoxide can yield fenthion oxon sulfone, demonstrating its potential for transformation into more toxic metabolites.

Fenthionsulfoxide exhibits insecticidal properties due to its action on the nervous system of insects. It acts as an acetylcholinesterase inhibitor, disrupting normal neurotransmission and leading to paralysis and death in target pests. Its biological activity is influenced by its structure, particularly the sulfoxide functional group, which enhances its potency compared to fenthion. Additionally, studies have indicated that fenthionsulfoxide has a slower degradation rate than fenthion, potentially increasing its environmental persistence and bioavailability .

Fenthionsulfoxide can be synthesized through the oxidation of fenthion using various oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions typically involve:

- Reactants: Fenthion and an appropriate oxidizing agent.

- Solvent: A suitable solvent like acetonitrile or dichloromethane may be used.

- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the oxidation process.

Fenthionsulfoxide is primarily used in agricultural settings as a pesticide. Its applications include:

- Insect Control: Effective against a variety of pests in crops.

- Research: Used in studies examining pesticide degradation and metabolism.

- Environmental Monitoring: Detected in studies assessing pesticide residues in agricultural products .

Interaction studies involving fenthionsulfoxide focus on its behavior in biological systems and environmental contexts. Notable findings include:

- Metabolic Pathways: Research indicates that fenthionsulfoxide can be metabolized into various products, including fenthion oxon sulfone and sulfides, which may have different toxicological profiles .

- Environmental Persistence: Studies show that fenthionsulfoxide has a slower degradation rate compared to its parent compound, influencing its accumulation in soil and water systems .

Fenthionsulfoxide shares structural similarities with other organophosphorus compounds. Here are some notable comparisons:

| Compound | Structure Type | Biological Activity | Stability |

|---|---|---|---|

| Fenthion | Organophosphate | Acetylcholinesterase inhibitor | Moderate |

| Fenthion Oxon | Organophosphate | More potent acetylcholinesterase inhibitor | Higher than fenthion |

| Fenthion Sulfone | Sulfone derivative | Similar activity with different stability | More stable than fenthion |

| Malathion | Organophosphate | Acetylcholinesterase inhibitor | Moderate |

| Chlorpyrifos | Organophosphate | Acetylcholinesterase inhibitor | Moderate |

Fenthionsulfoxide is unique due to its specific sulfoxide functional group, which affects both its reactivity and biological activity compared to these similar compounds. Its slower degradation rate also sets it apart, potentially leading to greater environmental impact.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Other CAS

852952-68-2

3761-41-9